11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a quinazolinone moiety fused with a diazocinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetylation: The quinazolinone intermediate is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the Diazocinone Ring: The final step involves the cyclization of the acetylated quinazolinone with a suitable diamine under high-temperature conditions, often in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the diazocinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or amines depending on the site of reduction.
Substitution: Formation of substituted quinazolinone or diazocinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Protein Binding: Potential use in studying protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA or proteins involved in cell proliferation.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may bind to active sites of enzymes, inhibiting their activity, while the diazocinone ring could facilitate binding to other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone share the quinazolinone core but lack the diazocinone ring.
Diazocinone Derivatives: Compounds like 1,5-diazocine share the diazocinone ring but lack the quinazolinone moiety.
Uniqueness
The uniqueness of 11-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one lies in its combination of both the quinazolinone and diazocinone structures, which may confer unique biological and chemical properties not found in simpler derivatives.
Properties
IUPAC Name |
11-[2-(4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19-7-3-6-18-15-8-14(10-25(18)19)9-23(11-15)20(27)12-24-13-22-17-5-2-1-4-16(17)21(24)28/h1-7,13-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWKFBVZTBRIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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